
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Chemical Identity and Classification
This compound represents a specific derivative within the broader tetrahydroisoquinoline family of heterocyclic compounds. The compound carries the Chemical Abstracts Service registry number 848135-96-6 and possesses the molecular formula C₁₀H₁₃BrClN with a molecular weight of 262.57 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition and salt form.
The chemical structure features a saturated six-membered ring fused to a benzene ring, characteristic of the tetrahydroisoquinoline core. The specific substitution pattern includes a bromine atom positioned at the 7-carbon of the aromatic ring and a methyl group attached to the 3-carbon of the saturated ring portion. The hydrochloride salt formation occurs through protonation of the secondary amine nitrogen, resulting in improved water solubility and crystalline stability compared to the free base form.
Structural analysis reveals that the compound exists as the PubChem Compound Identifier 44405495 for the free base form, with the Simplified Molecular Input Line Entry System representation as CC1CC2=C(CN1)C=C(C=C2)Br. The International Chemical Identifier string provides detailed connectivity information: InChI=1S/C10H12BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3.
Historical Context in Tetrahydroisoquinoline Research
The tetrahydroisoquinoline scaffold has maintained a position of prominence in natural product chemistry and pharmaceutical research for several decades. Tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline, serves as the foundational structure from which isoquinoline alkaloids derive through various biosynthetic pathways. This heterocyclic system was first recognized as a significant pharmacophore due to its presence in numerous bioactive natural products isolated from plant sources and its occurrence in mammalian metabolic processes.
Historical development of tetrahydroisoquinoline research gained momentum through the systematic study of isoquinoline alkaloids, which constitute one of the largest families of plant-derived natural products. The tetrahydroisoquinoline core structure appears in diverse natural products ranging from simple alkaloids to complex polycyclic systems such as the ecteinascidins, demonstrating the versatility and biological relevance of this scaffold. Research investigations throughout the latter half of the twentieth century established fundamental structure-activity relationships for tetrahydroisoquinoline derivatives, leading to the recognition that specific substitution patterns could dramatically influence biological activity.
The specific interest in 7-substituted tetrahydroisoquinoline derivatives emerged from targeted medicinal chemistry programs focused on developing selective enzyme inhibitors and receptor modulators. Early studies demonstrated that substitution at the 7-position of the tetrahydroisoquinoline ring system could provide enhanced selectivity for particular biological targets. The introduction of halogen substitutions, particularly bromine atoms, became a recognized strategy for modulating pharmacological properties while maintaining the essential structural features required for biological activity.
Contemporary research has expanded the scope of tetrahydroisoquinoline investigations to include systematic exploration of 3-alkyl derivatives, recognizing that substitution at this position can significantly influence both pharmacokinetic properties and target selectivity. The combination of 7-bromo and 3-methyl substitutions represents a convergence of these historical research directions, resulting in compounds that exhibit unique biological profiles distinct from either mono-substituted analogs or the parent tetrahydroisoquinoline structure.
Significance in Medicinal Chemistry
The medicinal chemistry significance of this compound stems from its position within the broader context of tetrahydroisoquinoline pharmaceutical research. Tetrahydroisoquinoline derivatives have demonstrated extensive biological activity across multiple therapeutic areas, including neuropharmacology, oncology, and infectious disease treatment. The specific structural modifications present in this compound contribute to its potential as a pharmacologically active entity through several distinct mechanisms.
Research investigations have established that tetrahydroisoquinoline derivatives possess broad-spectrum biological activities encompassing antitumor, antitubercular, antitrypanosomal, antibacterial, anti-human immunodeficiency virus, anti-inflammatory, anti-Alzheimer, and anticonvulsant properties. The structural diversity achievable through systematic substitution of the tetrahydroisoquinoline core provides medicinal chemists with extensive opportunities for optimization of pharmacological properties while maintaining favorable drug-like characteristics.
The presence of the 7-bromo substitution in this particular derivative represents a strategic modification that can influence multiple aspects of biological activity. Halogen substitutions, particularly bromine atoms, can enhance binding affinity through halogen bonding interactions with biological targets while simultaneously modulating lipophilicity and metabolic stability. Studies of related 7-bromo tetrahydroisoquinoline derivatives have demonstrated that this substitution pattern can provide improved selectivity profiles compared to unsubstituted analogs.
The 3-methyl substitution contributes additional pharmacological advantages through steric and electronic effects that can influence both target binding and pharmacokinetic properties. Research on 3-alkyl-7-substituted tetrahydroisoquinoline series has revealed that the length and nature of the 3-position substituent significantly impacts biological activity profiles. The methyl group represents an optimal balance between providing beneficial steric interactions while maintaining acceptable molecular weight and lipophilicity parameters.
Biological Activity Category | Demonstrated Effects | Research Focus Areas |
---|---|---|
Neurological Disorders | Anti-Alzheimer, Anticonvulsant | Neurodegenerative diseases |
Oncology Applications | Antitumor Activity | Cancer therapeutics |
Infectious Diseases | Antibacterial, Anti-tuberculosis | Antimicrobial development |
Inflammatory Conditions | Anti-inflammatory Properties | Immune system modulation |
Research Objectives and Academic Importance
The academic importance of this compound research centers on its potential contributions to fundamental understanding of structure-activity relationships within the tetrahydroisoquinoline class of compounds. Current research objectives focus on elucidating the specific mechanisms through which the combined 7-bromo and 3-methyl substitutions influence biological activity compared to other tetrahydroisoquinoline derivatives.
Contemporary research programs have identified tetrahydroisoquinoline scaffolds as privileged structures for anticancer drug development, recognizing their potential as inhibitors or modulators of relevant molecular targets in oncology. The specific substitution pattern present in this compound positions this compound as a candidate for systematic evaluation within structure-activity relationship studies aimed at optimizing anticancer activity while minimizing off-target effects.
Research investigations into tetrahydroisoquinoline derivatives have revealed their potential as selective inhibitors of specific enzyme systems, including phenylethanolamine N-methyltransferase and various adrenergic receptor subtypes. The academic significance of studying this particular derivative lies in understanding how the specific substitution pattern influences selectivity profiles and binding affinities for these therapeutically relevant targets.
The synthetic accessibility of the tetrahydroisoquinoline core, combined with the straightforward introduction of 7-bromo and 3-methyl substitutions, makes this compound an attractive subject for medicinal chemistry optimization studies. The ease of structural modification facilitates systematic exploration of structure-activity relationships, enabling researchers to develop comprehensive understanding of the pharmacophoric requirements for different biological activities.
Current academic research objectives include detailed mechanistic studies of how tetrahydroisoquinoline derivatives interact with their biological targets at the molecular level. Advanced computational modeling approaches, combined with experimental structure-activity relationship data, provide opportunities to develop predictive models for designing improved tetrahydroisoquinoline-based therapeutics. The specific case of this compound contributes valuable data points to these broader research efforts, helping to establish general principles for tetrahydroisoquinoline optimization in medicinal chemistry applications.
Propriétés
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLUERSOKOVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Br-3-Me-TIQ) is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-Br-3-Me-TIQ is , with a molecular weight of approximately 262.57 g/mol. The compound features a bicyclic structure that includes a saturated six-membered ring fused to a five-membered nitrogen-containing ring. Its unique structural characteristics contribute to its potential biological activities.
The biological activity of 7-Br-3-Me-TIQ is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been studied as a selective inhibitor of butyrylcholinesterase (BChE), which plays a role in neurotransmitter regulation .
- Receptor Modulation : 7-Br-3-Me-TIQ may bind to neurotransmitter receptors, particularly dopamine receptors, influencing signal transduction pathways and cellular responses. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
- Protein Interactions : The compound can interact with various proteins, affecting their structure and function, which can lead to significant biological outcomes.
Neuroprotective Effects
Research indicates that 7-Br-3-Me-TIQ exhibits neuroprotective properties. It has shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides. In particular, studies have demonstrated that it increases cell viability in neuronal cell lines exposed to Aβ .
Antiviral Properties
Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. Although specific data on 7-Br-3-Me-TIQ is limited, related compounds have demonstrated efficacy in inhibiting viral replication . This suggests that further investigation into its antiviral properties could be beneficial.
Comparative Analysis with Similar Compounds
To understand the unique properties of 7-Br-3-Me-TIQ, it is essential to compare it with other tetrahydroisoquinoline derivatives:
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
7-Bromo-1,2,3,4-tetrahydroisoquinoline | Varies | BChE inhibition |
3-Methyl-1,2,3,4-tetrahydroisoquinoline | Varies | Anticonvulsant properties |
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Not yet determined | Neuroprotection and receptor modulation |
This table illustrates that while similar compounds exhibit various activities, 7-Br-3-Me-TIQ's unique bromine and methyl substitutions may enhance its reactivity and binding affinity towards specific targets.
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrahydroisoquinolines:
- Neuroprotection Against Aβ Toxicity : A study reported that 7-Br-3-Me-TIQ significantly increased cell viability in SH-SY5Y cells exposed to Aβ-induced toxicity compared to controls .
- BChE Inhibition : Research indicated that modifications at specific positions on the tetrahydroisoquinoline ring could enhance BChE inhibitory activity. The presence of bromine at position 7 was found to be crucial for maintaining activity .
Applications De Recherche Scientifique
Chemical Properties and Structure
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has the molecular formula C₁₀H₁₃BrClN and a molecular weight of approximately 262.57 g/mol. It features a bicyclic structure that includes a saturated six-membered ring fused to a five-membered nitrogen-containing ring. The compound appears as a white solid and is soluble in various organic solvents. Its unique structure contributes to its diverse biological activities and applications in medicinal chemistry.
Neuropharmacology
The compound is being investigated for its potential neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Parkinson's disease. Preliminary studies suggest that it may interact with dopamine receptors and modulate neurotransmitter systems, which is crucial for maintaining neurological health .
Drug Development
Due to its structural characteristics, this compound serves as a potential scaffolding molecule in drug design. Isoquinolines are known for their diverse biological activities and are present in many natural products with pharmacological properties. This suggests that derivatives of this compound could be synthesized to explore new therapeutic avenues.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to six closely related tetrahydroisoquinoline derivatives (Table 1). Key differences include halogen substitution (Br vs. Cl), methyl/methoxy group positioning, and stereochemistry.
Table 1: Structural and Physical Properties of Analogs
Impact of Substituents on Properties
(a) Halogen Substitution :
- Bromine (Br) : Enhances molecular weight and lipophilicity compared to chlorine (Cl). Brominated analogs (e.g., 848135-96-6) are often prioritized in drug discovery for improved binding affinity .
(b) Methyl Group Positioning :
- 3-Methyl vs. 2-Methyl : The 3-methyl derivative (848135-96-6) and 2-methyl analog (1263378-86-4) share identical molecular weights but differ in steric effects. Methyl groups at the 3-position may stabilize conformational isomers, impacting receptor interactions .
(c) Methoxy Group :
- Methoxy groups are also electron-donating, altering electronic properties of the aromatic ring .
Méthodes De Préparation
Reductive Amination Approach
Overview:
This method involves the initial formation of an N-aryl-2-bromobenzylamine via reductive amination of aromatic aldehydes with primary aromatic amines, followed by intramolecular cyclization to form the tetrahydroisoquinoline ring.
- Step 1: Condensation of aromatic aldehyde (bearing the bromine substituent at the ortho position) with aniline derivatives under reductive conditions using sodium cyanoborohydride (NaCNBH₃).
- Step 2: Suzuki coupling of the resulting N-aryl-2-bromobenzylamine with 2-ethoxyvinyl pinacolboronate catalyzed by palladium(0) complexes (e.g., tetrakis(triphenylphosphine)palladium(0)).
- Step 3: Intramolecular reductive cyclization using silane (e.g., triethylsilane) and trifluoroacetic acid (TFA) to generate the tetrahydroisoquinoline core with the methyl substituent at C-3.
- Broad substrate scope with high functional group tolerance.
- Modular approach allowing diverse substitution patterns.
- The method achieved overall yields up to 55% over three steps, with high regioselectivity and minimal side products.
- The cyclization step was optimized using TFA and triethylsilane, with yields around 30% for the tetrahydroisoquinoline core.
Construction via Palladium-Catalyzed Ethoxyvinylation
Overview:
This approach employs a palladium-catalyzed cross-coupling (Suzuki reaction) to introduce the C-3/C-4 unit of the tetrahydroisoquinoline, followed by reductive cyclization.
- Step 1: Synthesis of N-aryl-2-bromobenzylamines from ortho-brominated aromatic aldehydes and primary aromatic amines via reductive amination.
- Step 2: Suzuki coupling of these intermediates with 2-ethoxyvinyl pinacolboronate under Pd catalysis to install the vinyl group at the C-3 position.
- Step 3: Intramolecular reductive amination with silane/TFA to cyclize and form the tetrahydroisoquinoline ring.
- The overall process yields up to 55% over three steps, with high functional group tolerance.
- The method allows for the introduction of various substituents on both aromatic rings, enhancing structural diversity.
Alternative Methods and Notes
a. N-Arylation of Tetrahydroisoquinolines:
- Traditional N-arylation using aryl halides under palladium or copper catalysis (e.g., Buchwald–Hartwig or Ullmann reactions).
- Less suitable for introducing substituents at the C-3 position directly.
- Pomeranz–Fritsch-type cyclizations from aminoacetaldehyde derivatives, though these require harsh conditions and are less selective.
c. Use of Halogenated Precursors:
- Brominated aromatic aldehydes or amines serve as key building blocks, readily available commercially, facilitating substitution pattern control.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The modular approach starting from commercially available ortho-brominated aromatic aldehydes and primary aromatic amines offers high flexibility in substituent variation, essential for structure-activity relationship studies.
- The Suzuki coupling step is critical for introducing the vinyl group at C-3, enabling subsequent cyclization.
- Intramolecular reductive amination using silane/TFA is efficient for ring closure, with optimization necessary to maximize yield and minimize side products.
- The methods are compatible with various functional groups, making them suitable for synthesizing derivatives like the target compound, 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?
- Methodology : A common approach involves bromination of a pre-functionalized tetrahydroisoquinoline scaffold. For example, analogous compounds (e.g., 7-bromo-2-tosyl derivatives) are synthesized via BH₃·THF-mediated reduction of amides, followed by tosyl chloride (TsCl) protection and bromine substitution at the 7-position. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Key Considerations : Ensure regioselectivity during bromination by optimizing reaction temperature (e.g., 0°C to room temperature) and stoichiometry. Monitor progress via TLC or LC-MS.
Q. How is this compound characterized structurally and analytically?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C7, methyl at C3).
- IR Spectroscopy : Identify functional groups (e.g., NH stretching in tetrahydroisoquinoline).
- Melting Point Analysis : Compare observed values with literature (e.g., 160–161°C for structurally similar compounds) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺).
Q. What are the recommended storage and handling protocols?
- Storage : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid long-term storage (>6 months) due to potential degradation .
- Safety : Use fume hoods , gloves , and protective eyewear . Dispose via certified hazardous waste protocols compliant with EPA/OSHA regulations .
Q. What are its primary applications in academic research?
- Pharmacological Studies : Acts as a precursor for dopamine receptor ligands or enzyme inhibitors (e.g., monoamine oxidase).
- Method Development : Used in analytical method validation (HPLC, LC-MS) for regulatory compliance (e.g., ANDA submissions) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for coupling reactions to enhance efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Gradients : Gradual warming from 0°C to reflux improves regioselectivity.
- Data Analysis : Compare yields across conditions using ANOVA to identify statistically significant variables.
Q. How are synthetic byproducts identified and mitigated?
- Analytical Tools :
- HPLC-PDA/MS : Detect impurities (e.g., dehalogenated products or methyl migration byproducts).
- Isolation : Use preparative TLC or recrystallization (e.g., ethanol/water mixtures) .
- Mitigation : Adjust stoichiometry (e.g., limit excess bromine) and monitor reaction time to prevent over-bromination.
Q. How to resolve contradictions in spectral data (e.g., NMR shifts)?
- Troubleshooting :
- Deuterated Solvent Effects : Re-run NMR in alternative solvents (CDCl₃ vs. DMSO-d₆).
- Dynamic Effects : Assess temperature-dependent NMR for conformational exchange.
- Cross-Validation : Compare with computational models (DFT calculations for expected shifts) .
Q. What is the compound’s stability under varying pH and temperature?
- Experimental Design :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.